molecular formula C19H19N3O B2764595 2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034351-73-8

2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2764595
CAS No.: 2034351-73-8
M. Wt: 305.381
InChI Key: GRZXMHPCMNLRQR-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl group linked via an ethyl chain to a 4-phenyl-1H-pyrazole moiety. This compound’s structural complexity distinguishes it from simpler benzamide analogs, as the pyrazole-phenyl group could enhance binding affinity in biological systems or alter solubility profiles compared to purely aromatic substituents.

Properties

IUPAC Name

2-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15-7-5-6-10-18(15)19(23)20-11-12-22-14-17(13-21-22)16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXMHPCMNLRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Substitution reactions: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Amide formation: The final step involves the formation of the benzamide moiety through the reaction of the pyrazole derivative with 2-methylbenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural features, synthetic yields, and physical properties of 2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide with structurally related benzamide derivatives reported in the literature.

Table 1: Structural and Physicochemical Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent Ethyl Linker Group Heterocyclic/Aromatic Substituents Melting Point (°C) Synthetic Yield Reference
This compound 2-methyl 4-phenyl-1H-pyrazole 4-phenylpyrazole Not reported Not reported -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 3,4-dimethoxyphenyl None 90 80%
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxy 3,4-dimethoxyphenyl None 96 34%
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide None 2-methoxyphenyl 4-chloro-1H-pyrazole Not reported Not reported

Key Comparisons:

Substituent Effects on Polarity and Melting Points The hydroxyl group in Rip-D increases polarity and hydrogen-bonding capacity, resulting in a higher melting point (96°C) compared to Rip-B (90°C), which lacks this group . The pyrazole ring in the target compound and the 4-chloro-pyrazole in introduce nitrogen-based electronegativity, which could enhance solubility in polar solvents compared to purely aromatic analogs like Rip-B.

Synthetic Yields

  • Rip-B’s high yield (80%) likely stems from the reactivity of benzoyl chloride with phenethylamine, whereas Rip-D’s lower yield (34%) may reflect challenges in ester-amide exchange using methyl salicylate. The target compound’s synthesis would require coupling of 2-methylbenzoyl chloride with a pyrazole-containing amine, but yields remain unreported.

Biological Relevance

  • Pyrazole derivatives are often explored for medicinal applications due to their ability to engage in hydrogen bonding and metal coordination. The 4-phenylpyrazole in the target compound may offer improved receptor binding compared to Rip-B’s dimethoxyphenyl group, which is electron-rich but lacks heterocyclic diversity .
  • The chloro substituent in could enhance metabolic stability or alter electronic properties, though direct comparisons are speculative without activity data.

In contrast, the methylene-linked pyrazole in may restrict rotation, affecting binding modes.

Biological Activity

2-Methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4OC_{18}H_{20}N_4O, with a molecular weight of approximately 304.38 g/mol. Its structure features a benzamide core substituted with a pyrazole moiety, which is known for conferring various biological activities.

Anticancer Activity

Research has shown that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. A compound similar to this compound demonstrated an IC50 value indicating effective cytotoxicity against these cell lines, with a mean growth inhibition percentage of around 54% for HepG2 cells and 38% for HeLa cells .

The mechanism through which pyrazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways. For example, docking studies have suggested that such compounds may interact with cyclooxygenase enzymes (COX), which are implicated in tumor growth and inflammation. The binding affinity of similar compounds to COX-2 has been reported to be around -7.86 kcal/mol, indicating a strong interaction that could lead to antiproliferative effects .

Anti-inflammatory Properties

In addition to anticancer activity, compounds like this compound may possess anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit inflammatory mediators, suggesting their potential use in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of pyrazole-based compounds:

  • Study on Antiproliferative Activity : A recent study evaluated the antiproliferative effects of several pyrazole derivatives, including those with structural similarities to this compound. The results indicated significant inhibition of cell growth in multiple cancer cell lines, reinforcing the potential application of these compounds in oncology .
  • Structure-Activity Relationship (SAR) : Research into the SAR of aminopyrazoles highlighted that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For instance, the introduction of different substituents at the N1 position affected antiproliferative efficacy against various cancer types .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that certain pyrazole derivatives could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, thereby promoting cell death in tumors while sparing normal cells .

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